molecular formula C30H34O7 B1262529 Dorsilurin H

Dorsilurin H

カタログ番号: B1262529
分子量: 506.6 g/mol
InChIキー: RPAGHTUIKDMNCP-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dorsilurin E is a prenylated flavonoid isolated from Dorstenia psilurus roots, part of the Moraceae family. It exhibits notable bioactivity, particularly in inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) and sex hormone-binding globulin (SHBG), making it a candidate for antiviral and male infertility therapies . Structurally, it features five fused aromatic rings and hydrophobic substituents, contributing to its strong binding affinities and stability in molecular dynamics (MD) simulations .

特性

分子式

C30H34O7

分子量

506.6 g/mol

IUPAC名

5,9-dihydroxy-8-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-2,2-dimethyl-6-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)20-11-12-30(5,6)37-29(20)23-25(34)26(35)27(36-28(19)23)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1

InChIキー

RPAGHTUIKDMNCP-NRFANRHFSA-N

異性体SMILES

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)C

正規SMILES

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)C

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Dorsilurin Series (F, K)

Dorsilurin E belongs to a family of triprenylated flavonoids, including Dorsilurin F and K, which differ in prenyl group count and arrangement:

Compound Prenyl Groups α-Glucosidase Inhibition (IC50) Key Structural Features
Dorsilurin F 3 4.13 µM Three unmodified prenyl groups
Dorsilurin E 5 N/A Five fused rings, hydrophobic core
Dorsilurin K 1 43.95 µM Single prenyl group, reduced bulk
  • Activity Trends : The number of prenyl groups correlates with α-glucosidase inhibition. Dorsilurin F’s three prenyls yield the strongest activity, while Dorsilurin K’s single prenyl results in 10-fold weaker inhibition . Dorsilurin E’s fused-ring system enhances protease binding but lacks α-glucosidase data.

Cryptomisrine and Isoiguesterin

These non-flavonoid compounds are compared with Dorsilurin E for SHBG inhibition:

Compound Target Protein Docking Score (kcal/mol) MD Simulation Stability (RMSD) ADMET Profile
Dorsilurin E SHBG -9.0 Low RMSD (~1.5 Å) 93% absorption; no toxicity
Cryptomisrine SHBG -9.2 Moderate RMSD (~2.0 Å) 96.5% absorption; 1 Lipinski violation
Isoiguesterin SHBG -8.8 High RMSD (~2.5 Å) 95.8% absorption; 1 Lipinski violation
  • Key Findings : Despite Cryptomisrine’s superior docking score, Dorsilurin E’s lower RMSD in MD simulations and adherence to Lipinski’s rule make it a more viable drug candidate .

Functional Comparison with Other Inhibitors

SARS-CoV-2 Mpro Inhibitors

Dorsilurin E’s Mpro inhibition is compared with reference ligands:

Compound Binding Energy (kcal/mol) Key Interactions Mechanism of Action
Dorsilurin E -11.31 Hydrogen bonds with Glu166; hydrophobic interactions with His41 Restricts domain III, hindering dimerization
X77 (Control) -8.9 Polar contacts with catalytic dyad Competitive inhibition
TDZD-8 (Control) -6.5 Weak, transient binding Non-competitive inhibition
  • Advantages : Dorsilurin E’s polycyclic structure and conserved residue targeting reduce mutation resistance risks .

SHBG Inhibitors vs. Clinical Drugs

Compound Docking Score (kcal/mol) Stability (SASA/Rg) Clinical Relevance
Dorsilurin E -9.0 High SASA (~5200 Ų), low Rg (~23 Å) Potential alternative to anastrozole
Anastrozole -7.0 Low SASA (~4800 Ų), high Rg (~25 Å) Current drug with side effects
  • Superiority : Dorsilurin E’s higher SASA and lower Rg indicate tighter SHBG binding and complex stability than anastrozole .

Pharmacokinetic and Toxicity Profiles

Parameter Dorsilurin E Cryptomisrine Isoiguesterin
Intestinal Absorption 93.1% 96.5% 95.8%
BBB Permeability -0.368 -0.7629 -0.202
Ames Toxicity Negative Negative Negative
Carcinogenicity Non-carcinogenic Non-carcinogenic Non-carcinogenic
  • Conclusion : Dorsilurin E’s balanced absorption, BBB penetration, and lack of toxicity outperform similar compounds in safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Dorsilurin H in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to isolate and identify Dorsilurin H. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for structural elucidation. For quantification, validate assays using triple-quadrupole MS with stable isotope-labeled internal standards to ensure precision (CV <15%) .

Q. How can researchers design experiments to assess the biochemical mechanism of action of Dorsilurin H?

  • Methodological Answer :

  • Step 1 : Perform in silico molecular docking (e.g., AutoDock Vina) to predict target binding sites.
  • Step 2 : Validate predictions via in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements).
  • Step 3 : Use CRISPR-Cas9 knockout models to confirm target specificity .
  • Example Table:
Assay TypeTarget ProteinIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
FluorescenceProtein Kinase A12.3 ± 1.2>100x

Q. What are the best practices for synthesizing Dorsilurin H with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and purify via preparative HPLC (C18 column, gradient elution). Confirm purity (>98%) using orthogonal methods: UV-Vis, MS, and elemental analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Dorsilurin H?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate bioavailability differences (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Experimental Design : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect size.
  • Data Reconciliation : Apply statistical tools like Bayesian hierarchical models to account for interspecies variability .

Q. What strategies are effective for optimizing Dorsilurin H’s therapeutic window in preclinical models?

  • Methodological Answer :

  • Dose-Ranging Studies : Use log-dose response curves in rodent models to establish ED₅₀ and LD₅₀.
  • Toxicogenomics : Profile gene expression changes (RNA-seq) in high-dose cohorts to identify off-target pathways.
  • Formulation Adjustments : Test lipid nanoparticle encapsulation to enhance tissue specificity and reduce renal clearance .

Q. How can researchers integrate multi-omics data to elucidate Dorsilurin H’s polypharmacology?

  • Methodological Answer :

  • Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay transcriptomic, proteomic, and metabolomic datasets.
  • Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub targets and synergistic/antagonistic effects.
  • Validation : Apply CRISPRi/a or siRNA knockdowns to perturb predicted pathways .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity variability in Dorsilurin H studies?

  • Methodological Answer :

  • Model Selection : Use mixed-effects models (e.g., nonlinear regression in R/Python) to handle heteroscedasticity.
  • Outlier Detection : Apply Grubbs’ test or Mahalanobis distance to exclude non-physiological responses.
  • Reproducibility : Report effect sizes with 95% confidence intervals and power analysis (α=0.05, β=0.2) .

Data Presentation and Reproducibility Guidelines

  • Tables : Always include error margins (SD/SEM) and sample sizes (n). Use APA/ACS formatting for significance markers (e.g., *p<0.05).
  • Supplementary Materials : Deposit raw spectra, crystallography data, and code repositories (GitHub) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorsilurin H
Reactant of Route 2
Dorsilurin H

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。